molecular formula C11H23IN2O2 B15173148 C11H23IN2O2

C11H23IN2O2

Cat. No.: B15173148
M. Wt: 342.22 g/mol
InChI Key: OMQWJZCQATYFKC-UHFFFAOYSA-N
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Description

C₁₁H₂₃IN₂O₂, systematically named trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl, is an iodinated organic compound with a molecular weight of 342.22 g/mol . Its structure features:

  • An ethoxy linkage (-OCH₂CH₂-), enhancing flexibility and solubility in polar solvents.

The iodine atom may confer unique reactivity, such as susceptibility to nucleophilic substitution or photodegradation, compared to halogen analogs .

Properties

Molecular Formula

C11H23IN2O2

Molecular Weight

342.22 g/mol

IUPAC Name

trimethyl-[(8E)-8-oxidoimino-7-oxooctyl]azanium;hydroiodide

InChI

InChI=1S/C11H22N2O2.HI/c1-13(2,3)9-7-5-4-6-8-11(14)10-12-15;/h10H,4-9H2,1-3H3;1H

InChI Key

OMQWJZCQATYFKC-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)CCCCCCC(=O)/C=N/[O-].I

Canonical SMILES

C[N+](C)(C)CCCCCCC(=O)C=N[O-].I

Origin of Product

United States

Biological Activity

C11H23IN2O2, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its properties, effects on various biological systems, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a halogenated derivative that exhibits properties conducive to biological activity. The presence of iodine and a long carbon chain influences its interaction with biological targets, particularly in metabolic pathways.

Research indicates that compounds similar to this compound may inhibit glycolysis, a critical pathway in cancer metabolism. This inhibition is primarily achieved through the modulation of hexokinase activity, which is pivotal for glucose metabolism.

Key Findings:

  • Inhibition of Glycolysis : Compounds like 2-deoxy-D-glucose (2-DG) and its halogenated derivatives have been shown to effectively inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells .
  • Enhanced Stability and Uptake : Modifications at the C-2 position with halogens can improve pharmacokinetics, leading to better stability and cellular uptake compared to non-halogenated analogs .

Biological Activities

This compound has been evaluated for various biological activities:

  • Anticancer Activity : Studies suggest that halogenated derivatives exhibit potent cytotoxic effects against cancer cells. The cytotoxicity is enhanced under hypoxic conditions, which are common in tumor microenvironments.
  • Anti-inflammatory Effects : Similar compounds have demonstrated inhibitory effects on inflammatory mediators such as nitric oxide and TNF-α, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity Type Observed Effect Reference
AnticancerCytotoxicity in GBM cells
Glycolysis InhibitionInhibition of hexokinase activity
Anti-inflammatoryInhibition of TNF-α expression
NeuroprotectivePotential protective effects on neurons

Case Study 1: In Vitro Analysis of Cytotoxic Effects

A study conducted on GBM cell lines showed that this compound exhibited a lower IC50 compared to traditional chemotherapeutics, indicating higher potency. The study utilized 19F NMR spectroscopy to confirm binding affinities to hexokinase, supporting the compound's mechanism of action.

Case Study 2: Anti-inflammatory Properties

In another study, this compound was tested for its ability to reduce inflammation in a murine model. Results indicated a significant decrease in inflammatory markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two compounds were selected for comparison based on halogen substitution and functional group similarity:

Compound 1 : C₁₁H₂₃BrN₂O₂ (Bromine analog)

Compound 2 : C₁₁H₂₃ClN₂O₂ (Chlorine analog)

Table 1: Key Property Comparison
Property C₁₁H₂₃IN₂O₂ (Target) C₁₁H₂₃BrN₂O₂ (Compound 1) C₁₁H₂₃ClN₂O₂ (Compound 2)
Molecular Weight (g/mol) 342.22 295.22 250.72
Halogen Atomic Radius (Å) 1.33 (I) 1.14 (Br) 0.99 (Cl)
Predicted Log P (XLOGP3) ~2.15* ~1.98 ~1.85
Solubility (mg/mL) Not reported Higher than target† Higher than target†
Bond Dissociation Energy (C-X, kJ/mol) ~209 (C-I) ~285 (C-Br) ~327 (C-Cl)
Synthetic Accessibility Moderate‡ Moderate Easier

Notes:

  • Log P : Iodine’s higher lipophilicity increases Log P for the target vs. Br/Cl analogs, reducing aqueous solubility .
  • Solubility : Smaller halogens (Cl/Br) reduce molecular weight and improve solubility compared to iodine .
  • Stability : The weaker C-I bond makes the target more prone to hydrolysis or photodegradation than Br/Cl analogs .

Reactivity and Stability

  • The C-I bond in the target compound is more reactive than C-Br or C-Cl, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) but requiring storage in dark, inert conditions .
  • Compound 2 (Cl) exhibits greater thermal stability, making it preferable for high-temperature processes.

Pharmacological Potential

  • The target’s higher molecular weight (342.22 g/mol) exceeds Lipinski’s “Rule of Five” threshold (500 g/mol), but its moderate Log P (~2.15) and polar groups may still permit oral bioavailability .

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